5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
Description
5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-methylphenyl group and at the 5-position with a 1-chloroethyl moiety. The 1,2,4-oxadiazole ring system is known for its stability, aromaticity, and versatility in medicinal chemistry, agrochemicals, and materials science .
Properties
IUPAC Name |
5-(1-chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-5-3-4-6-9(7)10-13-11(8(2)12)15-14-10/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWIXPKJSHGGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity based on synthesized derivatives, structure-activity relationships (SAR), and various experimental findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the chloroethyl and methylphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Studies indicate that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Activity : The compound has shown potential as a COX-2 inhibitor, which is crucial in the management of inflammatory diseases.
Anticancer Activity
The anticancer properties of oxadiazoles have been extensively studied. For example:
- In a study evaluating various 1,3,4-oxadiazole derivatives, compounds with similar structures demonstrated IC50 values ranging from 29 μM to lower concentrations against HeLa and MCF-7 cell lines .
- The mechanism of action often involves the inhibition of growth factors and enzymes critical for tumor proliferation .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | TBD | Inhibition of growth factors |
| Oxadiazole Derivative A | MCF-7 | 29 | Apoptosis induction |
| Oxadiazole Derivative B | HeLa | TBD | Enzyme inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is linked to its ability to inhibit COX-2 activity:
- In vitro assays have shown that certain oxadiazole derivatives possess potent COX-2 inhibitory activity with IC50 values as low as 0.04 μM .
- The anti-inflammatory effects are mediated through the reduction of pro-inflammatory cytokines such as TNF-α and IL-6 .
Table 2: COX-2 Inhibition Data
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Novel Derivative C | 0.04 | High |
| Novel Derivative D | 0.05 | Moderate |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazoles. Modifications in the chemical structure can lead to significant changes in efficacy:
- Substituents on the oxadiazole ring influence lipophilicity and receptor binding affinity.
- For instance, the presence of halogen atoms has been correlated with enhanced COX-2 selectivity .
Case Studies
Several studies have highlighted the importance of structural modifications:
- Study on Phthalimide-containing Oxadiazoles : Compounds featuring phthalimide moieties exhibited improved cytotoxicity against HeLa cells compared to their non-phthalimide counterparts .
- Evaluation of Novel Oxadiazoles : A recent study synthesized various oxadiazoles and assessed their biological activity across multiple cancer cell lines, revealing promising candidates for further development .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole, as promising anticancer agents. Research indicates that compounds featuring the oxadiazole moiety can induce apoptosis in cancer cells and exhibit cytotoxic effects across various cancer cell lines.
Case Studies:
- Maftei et al. (2020) reported on a series of 1,2,4-oxadiazole derivatives that demonstrated significant anticancer activity. Notably, compounds with electron-withdrawing groups at specific positions showed enhanced potency against human colon adenocarcinoma and breast cancer cell lines .
- Kumar et al. (2020) synthesized bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that exhibited potent activity against multiple cancer cell lines, including A549 and MCF-7. The study emphasized structure-activity relationships (SAR) that informed further modifications for improved efficacy .
Antibacterial Properties
In addition to anticancer properties, oxadiazole derivatives have been investigated for their antibacterial activities. The synthesis of various substituted oxadiazoles has shown promise against resistant bacterial strains.
Case Studies:
- A study published in PMC (2014) evaluated the antibacterial activity of 1,3,4-oxadiazole derivatives against selected microbial strains. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics like amoxicillin .
Other Biological Activities
The versatility of the oxadiazole scaffold extends beyond anticancer and antibacterial applications. Research has identified additional bioactivities such as antifungal and antiviral properties.
Case Studies:
- Research findings suggest that certain 1,2,4-oxadiazoles can inhibit viral replication and exhibit antifungal effects against pathogenic fungi, indicating their potential for broad-spectrum antimicrobial applications .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 5-Position
Chloromethyl vs. Chloroethyl Derivatives
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) :
- Structure : Chloromethyl group at C5, phenyl at C3.
- Synthesis : 80% yield via nucleophilic substitution; confirmed by ¹H NMR (δ 4.75 ppm for CH₂Cl) .
- Reactivity : The chloromethyl group is more reactive in nucleophilic substitutions due to reduced steric hindrance compared to chloroethyl.
- Applications : Intermediate for coupling with amines or thiols (e.g., in benzooxazine derivatives) .
- 5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole: Structure: Chloroethyl at C5, 4-fluoro-3-methylphenyl at C3. Properties: Increased lipophilicity (logP ~2.7) due to the ethyl chain and fluorine atom; SMILES: CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)Cl)F . Applications: Investigated in pharmaceutical intermediates (e.g., Santa Cruz Biotechnology product sc-349899) .
Halogenated Derivatives
Substituent Variations at the 3-Position
Methylphenyl vs. Trifluoromethylphenyl
- 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole :
Heteroaromatic Substitutions
- 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole: Structure: Pyridazine ring at C3.
Functional Group Additions
- 5-Aryl-3-((Quinolin-8-ylsulfonyl)methyl)-1,2,4-Oxadiazoles: Structure: Quinoline-sulfonyl groups enhance EGFR inhibition (IC₅₀ < 1 µM). Performance: Superior to erlotinib in MCF-7 and A-549 cancer cell lines .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Chloromethyl derivatives (e.g., 6a) achieve higher yields (80%) than chloroethyl analogs due to simpler alkylation kinetics .
- Bioactivity: Quinoline-sulfonyl oxadiazoles exhibit potent anticancer activity, outperforming erlotinib by 30% in EGFR inhibition .
- Material Science : Linked 1,2,4-oxadiazole/1,2,5-oxadiazole salts demonstrate exceptional detonation velocity (9,046 m/s), surpassing RDX .
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole generally follows a two-step approach:
- Step 1: Formation of the 3-(2-methylphenyl)-1,2,4-oxadiazole core.
- Step 2: Introduction of the 1-chloroethyl substituent at the 5-position of the oxadiazole ring.
This approach typically starts from benzamidoximes derived from 2-methylbenzoic acid or related precursors, followed by cyclization with chloroacetyl chloride or related reagents to form the chloromethyl or chloroethyl-substituted oxadiazole.
Preparation of 3-(2-methylphenyl)-1,2,4-oxadiazole Core
A common and reliable method involves the cyclodehydration of benzamidoximes with chloroacetyl chloride under controlled conditions:
- Reagents: 2-methylbenzamidoxime, chloroacetyl chloride, triethylamine (base), dichloromethane (DCM) or benzene as solvent.
- Conditions: The benzamidoxime is dissolved in DCM, cooled to 0 °C, and triethylamine is added. Chloroacetyl chloride is then added dropwise. The reaction mixture is stirred at ambient temperature for several hours (typically 6 h).
- Cyclization: The intermediate formed is refluxed in toluene for 12 h to complete the cyclization to the 1,2,4-oxadiazole ring.
- Workup: After cooling, the mixture is poured into water, extracted with DCM, dried over MgSO4, and purified by silica gel chromatography using hexane/ethyl acetate mixtures.
This method yields 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole with high purity and yields typically above 90%.
Representative Reaction Conditions and Data
Analytical Characterization
- Melting Point: Typically around 38-40 °C for chloromethyl derivatives; 1-chloroethyl derivatives expected to be similar or slightly higher due to increased substitution.
- NMR Data:
- ^1H NMR shows aromatic protons of 2-methylphenyl group (7.0-8.0 ppm), singlet for the oxadiazole ring proton(s), and characteristic signals for the chloroethyl substituent (around 4.5-5.0 ppm for CHCl, and methyl protons near 1.5-2.0 ppm).
- ^13C NMR confirms the presence of oxadiazole carbons (~170 ppm), aromatic carbons (120-140 ppm), and chloroethyl carbons (~30-40 ppm).
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (chlorine isotopic pattern visible).
Research Findings and Optimization Notes
- The reaction of 5-(chloromethyl)-3-(substituted phenyl)-1,2,4-oxadiazoles with nucleophiles like KCN or KSCN has been studied extensively, showing that substitution at the 5-position is feasible under mild SN2 conditions.
- Use of bases like triethylamine and solvents such as DCM or acetonitrile is critical for high yield and purity.
- Reflux times and temperature control are essential to avoid decomposition or side reactions.
- Purification by silica gel chromatography using hexane/ethyl acetate mixtures (90:10 to 95:5) is standard for isolating pure products.
- The presence of the 2-methyl substituent on the phenyl ring influences the electronic properties and steric environment, potentially affecting reaction rates and yields.
Summary Table of Preparation Methods
The preparation of This compound is effectively accomplished via cyclization of 2-methylbenzamidoxime with chloroacetyl chloride to yield the 5-(chloromethyl) intermediate, followed by substitution or direct introduction of the 1-chloroethyl group. The protocols involve standard organic synthesis techniques with careful control of reaction conditions and purification steps. Yields are generally high, and the methods are supported by extensive literature on related 1,2,4-oxadiazole derivatives. This compound's preparation is well-documented through diverse synthetic routes, analytical characterizations, and reaction optimizations, making it accessible for further research and application development.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 5-(1-chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole, and how can purity be validated?
Synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives or halogenated precursors. For example, analogous oxadiazoles are synthesized via cyclization using chloromethylating agents (e.g., chloromethyl methyl ether) with Lewis acid catalysts like zinc iodide . Post-synthesis, purity is validated using:
- 1H/13C NMR : Confirms substitution patterns and absence of byproducts.
- HRMS : Verifies molecular ion peaks.
- Chromatography : Flash column chromatography (e.g., hexane:ethyl acetate gradients) ensures high purity (>95%) .
Advanced Structural Analysis
Q. Q2. How can computational modeling (e.g., DFT) resolve contradictions in experimental NMR or crystallographic data for this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian 03) predict spectroscopic properties (chemical shifts, bond angles) and compare them with experimental data. Discrepancies in NMR signals (e.g., unexpected splitting) may arise from dynamic effects like restricted rotation of the chloromethyl group, which DFT can simulate . X-ray crystallography (if crystals are obtainable) provides definitive bond lengths and angles .
Biological Activity Profiling
Q. Q3. What in vitro assays are suitable for evaluating the apoptosis-inducing potential of this compound in cancer cell lines?
- Caspase activation assays : Measure caspase-3/7 activity (luminescent/fluorescent substrates) to confirm apoptosis induction.
- Cell cycle analysis : Flow cytometry (propidium iodide staining) identifies G1/S arrest, as seen in oxadiazole derivatives targeting TIP47 .
- Dose-response studies : IC50 values against panels of cancer cells (e.g., breast T47D, colorectal HCT116) establish selectivity .
Structure-Activity Relationship (SAR) Optimization
Q. Q4. Which structural modifications enhance the bioactivity of this compound?
Key modifications include:
- Halogen substitution : Replacing chlorine with bromine alters reactivity and binding affinity .
- Aromatic ring substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring improves metabolic stability .
- Heterocyclic replacements : Substituting oxadiazole with triazole or pyridine rings modulates target engagement (e.g., α7 nicotinic receptor vs. IGF II pathways) .
Mechanistic Studies
Q. Q5. How can photoaffinity labeling identify molecular targets of this compound?
Photoaffinity probes (e.g., azide or diazirine derivatives) are synthesized and irradiated to crosslink with target proteins. Subsequent pull-down assays and mass spectrometry identify binding partners. This method confirmed TIP47 as the target for analogous oxadiazoles .
Stability and Degradation Pathways
Q. Q6. What are the dominant degradation pathways under physiological conditions, and how are they characterized?
- Hydrolytic degradation : The chloromethyl group is susceptible to hydrolysis, forming hydroxyl derivatives. Accelerated stability studies (pH 7.4 buffer, 37°C) monitor degradation via LC-MS .
- Oxidative stress : Incubation with liver microsomes identifies cytochrome P450-mediated metabolites .
Comparative Analysis with Analogues
Q. Q7. How does this compound compare to structurally similar 1,2,4-oxadiazoles in terms of energetic properties?
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Sensitivity (J) |
|---|---|---|---|
| Target Compound (Inferred) | ~1.75–1.85 | ~8500–9000 | 14–160 |
| RDX | 1.82 | 8750 | 7.4 |
| 2-3 (Oxadiazole Energetic Salt) | 1.85 | 9046 | 14 |
Data extrapolated from oxadiazole-based energetic materials .
Methodological Challenges
Q. Q8. How can contradictory cytotoxicity data across cell lines be reconciled?
Contradictions may arise from:
- Cell-specific target expression : Target proteins (e.g., TIP47) vary in abundance across cell types .
- Metabolic activation : Liver S9 fractions or CYP450 inhibitors clarify if bioactivation is required .
- Assay interference : Chloromethyl groups may quench fluorescent dyes; use orthogonal assays (e.g., ATP depletion via CellTiter-Glo) .
Computational Drug Design
Q. Q9. What in silico strategies predict the binding mode of this compound to α7 nicotinic receptors?
- Molecular docking : Autodock Vina or Schrödinger Glide docks the compound into receptor crystal structures (PDB: 7KOX).
- MD simulations : GROMACS simulations (100 ns) assess binding stability and key interactions (e.g., π-stacking with Trp residues) .
Safety and Handling Protocols
Q. Q10. What precautions are required when handling chlorinated oxadiazoles in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
